(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid
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Overview
Description
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid is a thiazolidine derivative that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzylidene group and an acetic acid moiety.
Preparation Methods
The synthesis of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid typically involves the condensation of thiazolidine-2,4-dione with benzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles like amines or thiols replace the benzylidene moiety, forming new derivatives.
Hydrolysis: The ester or amide derivatives of this compound can undergo hydrolysis in the presence of acids or bases, yielding the parent acid and corresponding alcohol or amine.
Scientific Research Applications
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex thiazolidine derivatives.
Biology: This compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of infections, cancer, and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
(5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid can be compared with other thiazolidine derivatives, such as:
Thiazolidine-2,4-dione: A simpler thiazolidine derivative without the benzylidene group, used in the synthesis of various pharmaceuticals.
Rosiglitazone: A thiazolidinedione used as an antidiabetic agent, which shares the thiazolidine core but has different substituents.
Pioglitazone: Another antidiabetic thiazolidinedione with a similar core structure but different pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-10(15)7-13-11(16)9(18-12(13)17)6-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)/b9-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNYSPGLDGPDIU-TWGQIWQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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